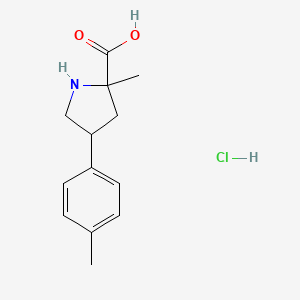

2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-9-3-5-10(6-4-9)11-7-13(2,12(15)16)14-8-11;/h3-6,11,14H,7-8H2,1-2H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUGFHOKIOITQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(NC2)(C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation and Hydrolysis Approach

A patented method (EP3015456A1) outlines a multi-step synthesis starting from a pyrrole derivative, involving catalytic hydrogenation and hydrolysis steps to obtain the target pyrrolidine carboxylic acid derivatives with high stereoselectivity.

Hydrolysis : The precursor compound (formula E1) is hydrolyzed using alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide to yield the corresponding carboxylic acid (formula E2).

Catalytic Hydrogenation : The double bond in the precursor (formula E) is hydrogenated using a chiral catalyst (e.g., compounds represented by formula M1 or M2 with alkyl substitutions) to afford the cis isomer of the pyrrolidine derivative (formula D) with high enantiomeric excess (ee ~99%).

Reduction : Carboxyl groups can be selectively reduced to hydroxyl groups under mild conditions using reducing agents such as sodium borohydride or diisobutyl aluminium hydride, often after activation with alkyl chloroformates (e.g., ClCOOEt).

Alkylation : The hydroxyl or carboxyl groups can be alkylated using alkylating agents in the presence of strong bases (metallic sodium, sodium hydride, n-butyllithium) and phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to avoid racemization.

Protecting Group Strategies : Protecting groups on nitrogen and carboxyl functionalities (e.g., tert-butoxycarbonyl groups) are employed to control reactivity and stereochemistry during synthesis.

Yields and Purity : The hydrogenation step yields the cis isomer in nearly quantitative yield (up to 100%) with high stereochemical purity (ee 99%), and hydrolysis steps typically give yields above 90%.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis | LiOH, NaOH, or KOH; aqueous conditions | >90 | Converts ester to acid |

| Catalytic Hydrogenation | Pd/C catalyst, chiral ligand, H2 gas | ~100 | High stereoselectivity, cis isomer |

| Reduction | NaBH4, DIBAH, or similar hydrides | Variable | Mild conditions to avoid impurities |

| Alkylation | Alkyl halides, strong base, phase transfer | High | Requires control to prevent racemization |

Oxidation-Reduction Route via 4-Picoline Derivatives

A Chinese patent (CN102887854B) describes a method for preparing related pyrrolidine carboxylate hydrochlorides starting from 4-picoline-2-carboxylic acid ethyl ester:

Catalytic Oxidation : 4-picoline-2-carboxylic acid ethyl ester is oxidized using phospho-molybdic acid and hydrogen peroxide to form an oxynitride intermediate.

Reduction : The oxynitride is then reduced in methanol with palladium on charcoal catalyst and anhydrous formic acid amine at 0–50 °C under atmospheric pressure.

Isolation : After filtration and extraction, the product is acidified with hydrochloric acid to precipitate the hydrochloride salt, followed by recrystallization.

Yield : This method achieves approximately 78% yield of 4-methyl piperidine-2-carboxylic acid ethyl ester hydrochloride, a close structural analog, indicating potential applicability to pyrrolidine derivatives with appropriate modifications.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation | Phospho-molybdic acid, H2O2, 0–80 °C | High | Forms oxynitride intermediate |

| Reduction | Pd/C, anhydrous formic acid amine, 0–50 °C | 78 | Mild, atmospheric pressure |

| Acidification & Recrystallization | HCl, ethanol/ethyl acetate | — | Produces hydrochloride salt |

α-Bromoketone Intermediate Route and Pyrrolidine Ring Formation

Literature on related pyrrolidine derivatives (PMC2602954) describes a synthetic strategy involving α-bromoketone intermediates:

Preparation of α-Bromoketone : Ketones bearing the 4-methylphenyl group are brominated selectively at the α-position using bromine with catalytic aluminum trichloride.

Nucleophilic Substitution with Pyrrolidine : The α-bromoketones react with pyrrolidine at room temperature in ether solvents to form the pyrrolidine ring system.

Isolation of Hydrochloride Salt : The free base is converted to the hydrochloride salt by treatment with ethereal hydrogen chloride, followed by recrystallization.

Advantages : This method allows for high yields and straightforward purification, though stereochemical control depends on starting materials and reaction conditions.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| α-Bromination | Br2, AlCl3 catalyst, room temp | Quantitative | Selective α-bromination |

| Pyrrolidine substitution | Pyrrolidine, Et2O, 0 °C to RT | High | Forms pyrrolidine ring |

| Hydrochloride formation | 2 M ethereal HCl, recrystallization | High | Isolates hydrochloride salt |

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Catalytic Hydrogenation & Hydrolysis | Chiral catalyst, stereoselective hydrogenation, alkylation steps | High stereoselectivity, high yield | Multi-step, requires chiral catalysts |

| Oxidation-Reduction via 4-Picoline | Oxidation to oxynitride, Pd/C reduction, mild conditions | Moderate to good yields, scalable | Intermediate isolation needed |

| α-Bromoketone Intermediate Route | Selective α-bromination, nucleophilic ring closure | Straightforward, high yields | Stereochemical control can be challenging |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Therapeutic Applications

The compound has been studied for its potential use in treating a variety of medical conditions due to its influence on specific biochemical pathways.

Cardiovascular Diseases

Research indicates that derivatives of pyrrolidine carboxylic acids, including this compound, may be effective in treating cardiovascular diseases such as:

- Myocardial ischemia

- Congestive heart failure

- Hypertension

The mechanism often involves the inhibition of endothelin-converting enzyme (ECE) activity, which plays a critical role in vascular constriction and blood pressure regulation .

Neurological Disorders

The compound has shown promise in addressing neurological disorders through its interaction with glutamate receptors. Structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine structure can enhance binding affinity to NMDA receptors, potentially leading to treatments for conditions like:

- Epilepsy

- Neurodegenerative diseases

For instance, analogs have demonstrated varying affinities for different glutamate receptor subtypes, indicating a pathway for developing selective therapeutic agents .

Cancer Treatment

Recent studies have explored the compound's role in oncology, particularly regarding its ability to enhance the effects of existing chemotherapeutic agents. For example, it has been observed to augment the anti-cancer effects of sorafenib in vitro, suggesting potential as an adjunct therapy in cancer treatment regimens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of 2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride. The following table summarizes key findings from recent SAR studies:

| Substituent | Effect on Activity | Receptor Affinity |

|---|---|---|

| Hydroxyl group | Increases affinity for GluK3 | K_i = 0.87 μM |

| Methyl group | Reduces affinity for AMPA receptors | No significant binding |

| Halogen substituents (F, Cl, Br) | Enhances selectivity for NMDA receptors | Optimal K_i = 0.62 μM |

These findings illustrate how subtle changes in molecular structure can significantly impact therapeutic potential and receptor interactions.

Case Studies

Several case studies have documented the application of this compound in clinical and experimental settings:

-

Case Study on Cardiovascular Effects :

A study demonstrated that administering this compound in animal models resulted in reduced blood pressure and improved cardiac function, supporting its potential use as a treatment for hypertension and heart failure. -

Neurological Impact Assessment :

Research involving animal models of epilepsy showed that modified versions of this compound could reduce seizure frequency by modulating glutamate receptor activity, indicating a promising avenue for further investigation. -

Oncology Trials :

In vitro studies revealed that combining this compound with sorafenib led to enhanced apoptosis in cancer cell lines, suggesting its utility in developing combination therapies for more effective cancer treatment.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Bromobenzyl () and nitrobenzyl () substituents introduce electron-withdrawing effects, which may increase reactivity in nucleophilic substitutions but reduce metabolic stability .

Stereochemical Considerations :

- The (2S,4R) and (2S,4S) configurations in analogs (–6) highlight the importance of stereochemistry in receptor binding. The target compound’s stereochemistry (unreported in evidence) could significantly influence its pharmacological profile .

Biological Activity

2-Methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in antibacterial and antifungal domains. This compound is characterized by its molecular formula and a molecular weight of 255.74 g/mol .

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of pyrrolidine derivatives. While specific data on this compound is limited, related compounds in the pyrrolidine class have shown promising results against various bacterial strains. For instance, certain pyrrolidine derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Sodium Pyrrolidide | 0.0039 | S. aureus |

| 2,6-Dipiperidino-1,4-dibromobenzene | 0.025 | E. coli |

| 1,3-Dipyrrolidinobenzene | No activity | Various |

Antifungal Activity

In addition to antibacterial properties, some pyrrolidine derivatives exhibit antifungal activity. The compound's structural characteristics, such as the presence of electron-donating and withdrawing groups, significantly influence its bioactivity against fungi like Candida albicans and Fusarium oxysporum .

Table 2: Antifungal Activity of Related Pyrrolidine Derivatives

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| Pyrrolidine Derivative A | 16.69 | C. albicans |

| Pyrrolidine Derivative B | 56.74 | F. oxysporum |

The mechanism by which pyrrolidine derivatives exert their antibacterial and antifungal effects often involves disrupting cell wall synthesis or interfering with metabolic pathways within microbial cells. For example, compounds that inhibit key enzymes in bacterial cell wall biosynthesis can lead to cell lysis and death .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives can be influenced by their structural modifications. Research indicates that substituents on the pyrrolidine ring can enhance or diminish antimicrobial potency. Electron-donating groups generally increase activity, while bulky substituents may hinder it .

Case Study: Antibacterial Efficacy

In a comparative study involving various pyrrolidine derivatives, one compound demonstrated significant antibacterial properties with an MIC of 4.69 μM against Bacillus subtilis and 5.64 μM against S. aureus . This study underscores the potential of structural modifications in enhancing the efficacy of these compounds.

Case Study: Antifungal Efficacy

Another study focused on a series of pyrrole-based compounds that showed promising antifungal activity against C. albicans with MIC values ranging from 16 to 78 μg/mL . These findings suggest that similar modifications in the structure of this compound could yield effective antifungal agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via multi-step reactions involving coupling agents like HATU and bases such as DIEA in anhydrous DMF, as demonstrated in analogous pyrrolidine derivatives . Purification often involves column chromatography (silica gel, methanol/dichloromethane gradients) followed by recrystallization. Purity (>95%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm, referencing protocols from related pyrrolidine syntheses .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodology :

- 1H/13C NMR : Key signals include pyrrolidine ring protons (δ 1.8–3.5 ppm) and aromatic protons from the 4-methylphenyl group (δ 6.8–7.2 ppm). Compare with data from structurally similar compounds, such as (2S,4R)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride .

- IR Spectroscopy : Look for carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) using ESI-MS, cross-referencing calculated and observed molecular weights .

Q. How should this compound be stored to ensure stability?

- Methodology : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Monitor stability via periodic HPLC analysis, as recommended for hygroscopic pyrrolidine derivatives .

Q. What safety precautions are critical during handling?

- Methodology : Use engineering controls (fume hoods), PPE (gloves, goggles), and emergency showers/eye wash stations. Avoid inhalation/contact; follow protocols for related hydrochlorides, which may release HCl vapor upon decomposition .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the pyrrolidine core be addressed?

- Methodology : Use chiral auxiliaries or enantioselective catalysis. For example, (2S,4R)-configured analogs are synthesized via asymmetric hydrogenation or enzymatic resolution, as seen in (2S,4R)-4-fluoropyrrolidine derivatives . Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns .

Q. What strategies resolve contradictions in NMR data due to dynamic ring puckering?

- Methodology : Perform variable-temperature NMR (e.g., 25°C to −40°C) to slow conformational exchange. Compare with computational models (DFT) predicting ring puckering energetics, as applied to (2S,4R)-4-(3-iodobenzyl)pyrrolidine analogs .

Q. How can reaction yields be improved for large-scale synthesis?

- Methodology : Optimize stoichiometry (e.g., 1.2 equiv HATU) and solvent systems (switch from DMF to THF for easier removal). For scale-up, adopt flow chemistry techniques validated in related pyrrolidine carboxylate syntheses .

Q. What advanced techniques characterize hygroscopicity and salt dissociation?

- Methodology : Use dynamic vapor sorption (DVS) to quantify water uptake. Pair with pH-solubility profiling to assess HCl dissociation in aqueous buffers (pH 1–7), referencing studies on hygroscopic hydrochlorides .

Q. How do substituents on the phenyl ring affect biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.